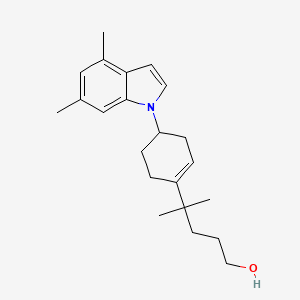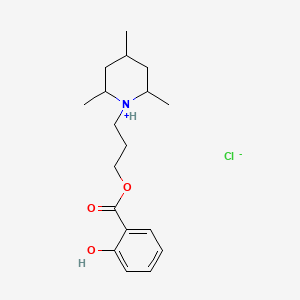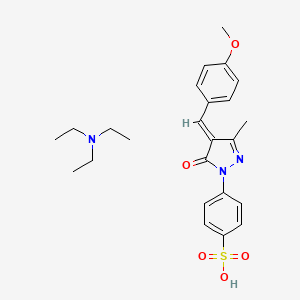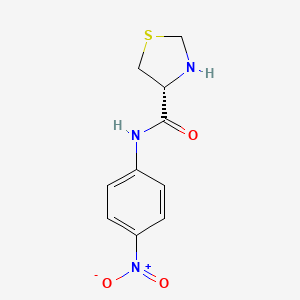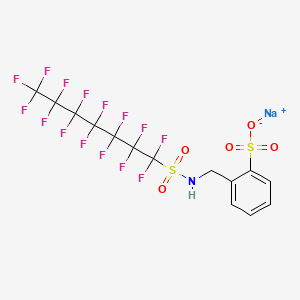
((((Pentadecafluoroheptyl)sulfonyl)amino)methyl)benzenesulfonic acid, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((((Pentadecafluoroheptyl)sulfonyl)amino)methyl)benzenesulfonic acid, sodium salt is a complex organosulfur compound with the molecular formula C14H8F15NO5S2.Na . This compound is characterized by the presence of a pentadecafluoroheptyl group, a sulfonyl group, and a benzenesulfonic acid moiety. It is commonly used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of ((((Pentadecafluoroheptyl)sulfonyl)amino)methyl)benzenesulfonic acid, sodium salt involves several steps. One common method includes the sulfonation of benzene using concentrated sulfuric acid to produce benzenesulfonic acid . . The final step involves the reaction with sodium hydroxide to form the sodium salt of the compound.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonyl fluorides under mild conditions using readily available reagents.
Reduction: The sulfonyl group can be reduced to form sulfonamides.
Substitution: It can undergo substitution reactions, such as the Sandmeyer reaction, where the amino group is replaced by other nucleophiles.
Common reagents used in these reactions include nitrous acid, sodium nitrite, and strong acids like hydrochloric acid . Major products formed from these reactions include sulfonamides, sulfonyl fluorides, and substituted benzenesulfonic acids.
Applications De Recherche Scientifique
((((Pentadecafluoroheptyl)sulfonyl)amino)methyl)benzenesulfonic acid, sodium salt has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonyl fluorides and sulfonamides.
Biology: It is used in the study of enzyme inhibition and protein modification due to its ability to form stable sulfonamide bonds.
Mécanisme D'action
The mechanism of action of ((((Pentadecafluoroheptyl)sulfonyl)amino)methyl)benzenesulfonic acid, sodium salt involves the interaction of its sulfonyl group with various molecular targets. The sulfonyl group can form stable covalent bonds with amino groups in proteins, leading to the inhibition of enzyme activity . This interaction is crucial in its role as an enzyme inhibitor and in protein modification studies.
Comparaison Avec Des Composés Similaires
Similar compounds to ((((Pentadecafluoroheptyl)sulfonyl)amino)methyl)benzenesulfonic acid, sodium salt include:
Methanesulfonic acid: Known for its strong acidity and use in green chemistry applications.
Benzenesulfonic acid: A simpler aromatic sulfonic acid used in various industrial applications.
p-Toluenesulfonic acid: Commonly used as a catalyst in organic synthesis.
What sets this compound apart is its unique combination of a highly fluorinated alkyl group and a sulfonyl group, which imparts distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
68299-29-6 |
|---|---|
Formule moléculaire |
C14H7F15NNaO5S2 |
Poids moléculaire |
641.3 g/mol |
Nom IUPAC |
sodium;2-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptylsulfonylamino)methyl]benzenesulfonate |
InChI |
InChI=1S/C14H8F15NO5S2.Na/c15-8(16,9(17,18)11(21,22)13(25,26)27)10(19,20)12(23,24)14(28,29)37(34,35)30-5-6-3-1-2-4-7(6)36(31,32)33;/h1-4,30H,5H2,(H,31,32,33);/q;+1/p-1 |
Clé InChI |
OYGLSOGXCCTKQB-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C(=C1)CNS(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


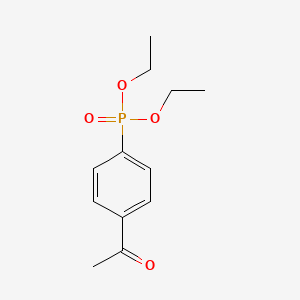

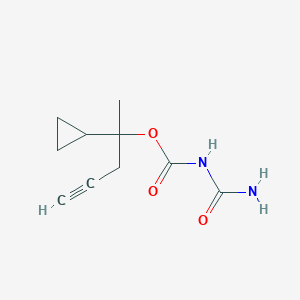
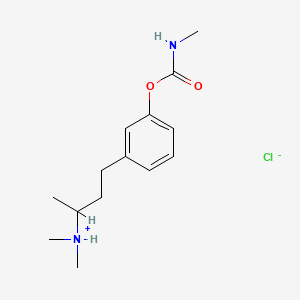
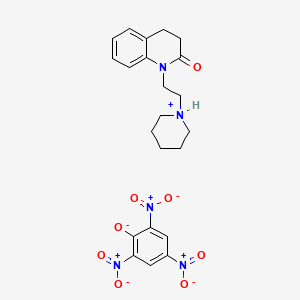
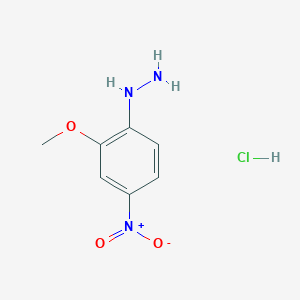
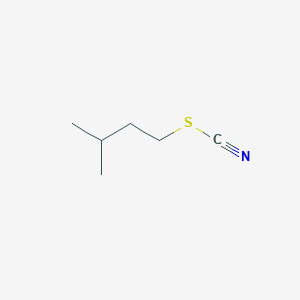
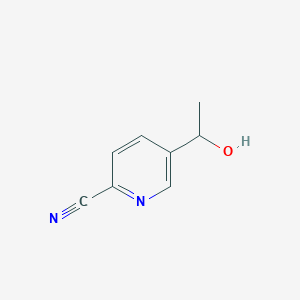
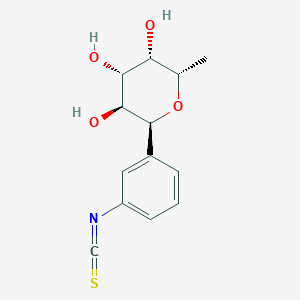
![L-Glucose-[1-3H(N)]](/img/structure/B13780086.png)
